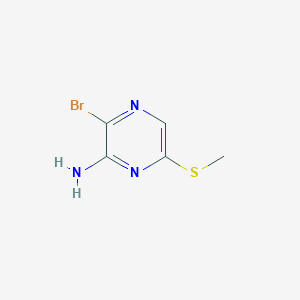![molecular formula C5H10O2 B8448618 rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans](/img/structure/B8448618.png)
rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans: is a chemical compound characterized by a cyclopropane ring with two hydroxymethyl groups attached to the first and second carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans can be achieved through the thiol-Michael “click” reaction between dithiol and diacrylate monomers. This method allows for the incorporation of stereopure cis and trans isomers of 1,2-cyclopropanedimethanol .
Industrial Production Methods: Industrial production methods for this compound involve conducting a ring-closure reaction on organic dihalide and a reducing agent in an alcohol solvent under specific conditions. This process yields a solution of this compound and halide salt, which is then subjected to solid-liquid separation, filtration, and rectification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxymethyl groups and the strained cyclopropane ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products: The major products formed from the reactions of this compound include various cyclopropane derivatives, such as cyclopropane carboxylic acids and cyclopropane alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans is used as a building block for the synthesis of polymers and other complex molecules. Its rigid ring structure allows for the manipulation of bulk properties in linear polymer systems .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is utilized in the production of high-performance materials, including thermoplastic polymers and resins .
Wirkmechanismus
The mechanism of action of rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans involves its ability to undergo various chemical transformations due to the presence of the strained cyclopropane ring and hydroxymethyl groups. These structural features enable the compound to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans include cis-1,2-Cyclopropanedimethanol, 1,4-Butanediol, and 1,2-Dimethylcyclopropane .
Uniqueness: The uniqueness of this compound lies in its rigid cyclopropane ring structure, which imparts distinct physical and chemical properties compared to other diols. This rigidity allows for precise control over the properties of the resulting polymers and materials .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
SWXDNKVUVKMURJ-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1CO)CO |
Kanonische SMILES |
C1C(C1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide](/img/structure/B8448584.png)


![diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane](/img/structure/B8448599.png)

![2-(6-(benzyloxy)naphthalen-2-yl)-1H-benzo[d]imidazole](/img/structure/B8448630.png)


![2-Benzenesulfonylmethyl-5-cyclopropyl-[1,3,4]oxadiazole](/img/structure/B8448654.png)
![2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide](/img/structure/B8448659.png)
